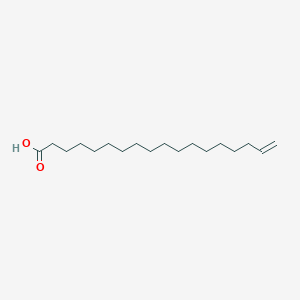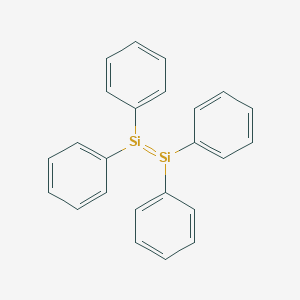
1,1,2,2-Tetraphenyldisilane
描述
1,1,2,2-Tetraphenyldisilane is an organosilicon compound with the molecular formula C24H22Si2. It is characterized by the presence of two silicon atoms bonded to four phenyl groups. This compound is notable for its unique structural properties and its applications in various fields of scientific research and industry .
准备方法
1,1,2,2-Tetraphenyldisilane can be synthesized through several methods. One common synthetic route involves the reaction of chlorodiphenylsilane with a reducing agent such as lithium aluminum hydride. The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference .
Reaction Conditions:
Reagents: Chlorodiphenylsilane, lithium aluminum hydride
Solvent: Tetrahydrofuran
Temperature: Room temperature to reflux
Atmosphere: Inert (e.g., nitrogen or argon)
Industrial Production: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate safety and efficiency measures .
化学反应分析
1,1,2,2-Tetraphenyldisilane undergoes various chemical reactions, including:
Oxidation:
Reagents: Oxidizing agents such as hydrogen peroxide or ozone
Conditions: Mild to moderate temperatures
Products: Silanols or siloxanes
Reduction:
Reagents: Reducing agents like lithium aluminum hydride
Conditions: Inert atmosphere, room temperature
Products: Silanes
Substitution:
Reagents: Halogenating agents (e.g., chlorine, bromine)
Conditions: Room temperature to reflux
Products: Halosilanes
These reactions highlight the versatility of this compound in forming various silicon-containing compounds .
科学研究应用
1,1,2,2-Tetraphenyldisilane has several applications in scientific research:
Chemistry:
- Used as a precursor for the synthesis of other organosilicon compounds.
- Employed in the study of silicon-silicon bond formation and cleavage.
Biology and Medicine:
- Investigated for potential use in drug delivery systems due to its unique structural properties.
Industry:
- Utilized in the production of advanced materials, including polymers and coatings.
- Applied in the development of electronic materials and semiconductors .
作用机制
The mechanism of action of 1,1,2,2-Tetraphenyldisilane primarily involves its ability to undergo various chemical transformations. The silicon-silicon bond in the compound is relatively reactive, allowing it to participate in oxidation, reduction, and substitution reactions. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of diverse products .
相似化合物的比较
1,1,2,2-Tetraphenyldisilane can be compared with other similar organosilicon compounds, such as:
Diphenylsilane: Contains two phenyl groups bonded to a single silicon atom.
Triphenylsilane: Contains three phenyl groups bonded to a single silicon atom.
Tetraphenylsilane: Contains four phenyl groups bonded to a single silicon atom.
The uniqueness of this compound lies in its two silicon atoms bonded to four phenyl groups, which imparts distinct chemical properties and reactivity compared to its counterparts .
属性
IUPAC Name |
diphenylsilylidene(diphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Si2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLNWOAYQXBHCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](=[Si](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403893 | |
| Record name | ACMC-1CCS8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16343-18-3 | |
| Record name | ACMC-1CCS8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2-Tetraphenyldisilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,1,2,2-Tetraphenyldisilane?
A1: this compound is represented by the molecular formula C24H22Si2 and has a molecular weight of 366.61 g/mol. []
Q2: How is this compound typically synthesized?
A2: A common synthesis route involves the coupling of diphenylsilane using diphenyltitanocene as a catalyst at elevated temperatures (110°C) for 24 hours in the absence of solvent. []
Q3: Are there alternative synthetic approaches to this compound?
A3: Yes, this compound can be synthesized through the reaction of [{Ni(dmpe)}(2)(μ-SiHPh(2))(2)] (dmpe = 1,2-bis(dimethylphosphino)ethane) with diphenylacetylene (PhC≡CPh). This reaction proceeds via Si-H bond addition to the alkyne followed by coupling of the resulting tertiary silyl ligands. []
Q4: What spectroscopic techniques are useful for characterizing this compound?
A4: this compound can be characterized using Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 29Si), Infrared (IR) spectroscopy, and X-ray crystallography. []
Q5: How does this compound act as a radical reducing agent?
A5: this compound serves as a source of silyl radicals in the presence of radical initiators such as triethylborane (Et3B) or azobisisobutyronitrile (AIBN). These radicals can then abstract halogens, chalcogens, or xanthates from organic molecules, leading to the formation of new carbon-carbon bonds or reduction products. [, ]
Q6: Can you provide an example of this compound's utility in organic synthesis?
A6: this compound facilitates the synthesis of biaryls via intramolecular free radical ipso-substitution of N-(2-bromoaryl)arenesulfonamides. [, ]
Q7: Has this compound been explored in materials science applications?
A7: Yes, studies have investigated the thermal properties of this compound and its derivatives (e.g., 1,2-dimethyl-1,1,2,2-tetraphenyldisilane) for potential use in chemical vapor deposition processes to produce silicon carbide thin films. []
Q8: What insights does X-ray crystallography provide about the structure of this compound?
A8: X-ray crystallography reveals key structural features such as the Si-Si bond length (2.35 Å) and Si-H bond length (0.97 Å) in this compound. [] Studies on related disilanes with bulky substituents demonstrate that steric congestion can lead to lengthening of the Si-Si and Si-C bonds. []
Q9: Can the conformation of this compound derivatives be influenced by substituents?
A9: Yes, the conformation of the C=C-Si-Si-C=C chain in 1,2-bis{(E)-1,2-diarylethenyl}-1,1,2,2-tetraphenyldisilane derivatives varies depending on the aryl substituents. For example, phenyl substituents result in a planar alignment with small Si-Si-C=C torsion angles, while other aryl groups lead to larger torsion angles and non-planar conformations. []
Q10: What is known about the stability of this compound?
A10: this compound is considered air-stable in its solid form. [] Further research may be needed to fully assess its stability under various conditions (e.g., light, moisture, temperature) relevant to specific applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




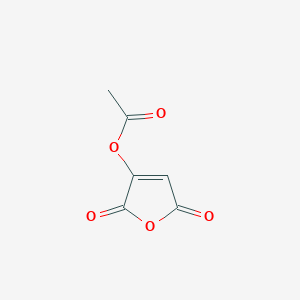


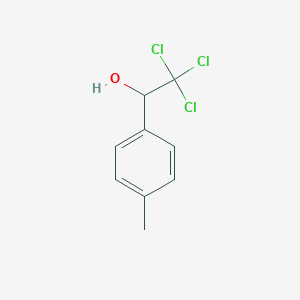

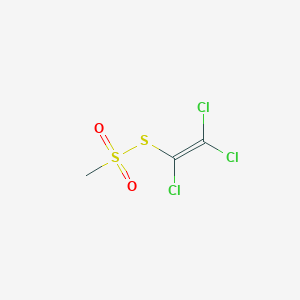


![Zirconium, [carbonato(2-)-kappaO,kappaO']oxo-](/img/structure/B98824.png)

